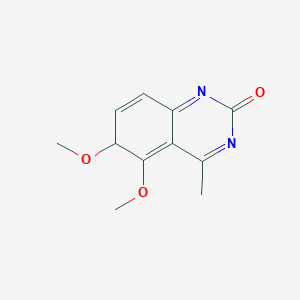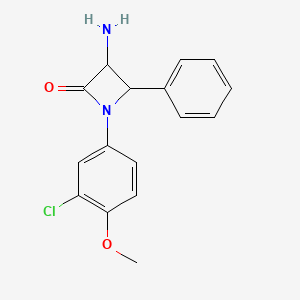
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Formation of Schiff Base: The aniline derivative reacts with the benzaldehyde derivative to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-chloro-4-hydroxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(3-chloro-4-fluorophenyl)-4-phenylazetidin-2-one
Uniqueness
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one is unique due to the presence of the methoxy group on the aromatic ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-13-8-7-11(9-12(13)17)19-15(14(18)16(19)20)10-5-3-2-4-6-10/h2-9,14-15H,18H2,1H3 |
InChI Key |
JZUFLSSYXQOLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
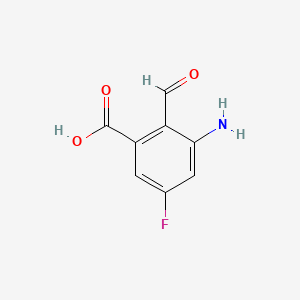
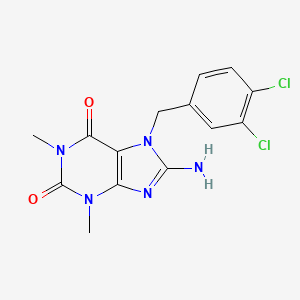
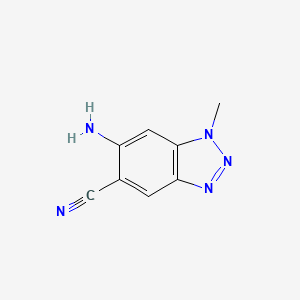
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
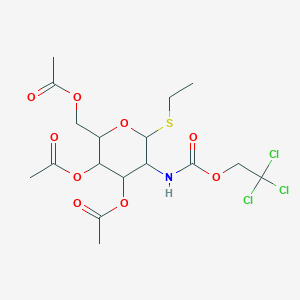
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
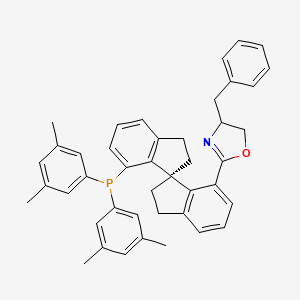
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
